molecular formula C11H16BNO2 B13299887 2,1-Benzoxaborole-6-ethanamine, 1,3-dihydro-1-hydroxy-3,3-dimethyl-

2,1-Benzoxaborole-6-ethanamine, 1,3-dihydro-1-hydroxy-3,3-dimethyl-

Cat. No.: B13299887
M. Wt: 205.06 g/mol
InChI Key: CCAAFPXWVZQFQO-UHFFFAOYSA-N
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Description

2,1-BENZOXABOROLE-6-ETHANAMINE,1,3-DIHYDRO-1-HYDROXY-3,3-DIMETHYL- is a compound with a unique structure that includes a benzoxaborole ring. This compound is known for its versatile applications in various fields such as organic synthesis, medicinal chemistry, and material science. The presence of boron in its structure imparts unique chemical properties that make it a valuable compound for research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,1-BENZOXABOROLE-6-ETHANAMINE,1,3-DIHYDRO-1-HYDROXY-3,3-DIMETHYL- typically involves multiple steps. One common method involves the reaction of 1-hydroxy-1,3-dihydro-2,1-benzoxaborole with ethanamine under controlled conditions. The reaction conditions often include the use of specific solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

2,1-BENZOXABOROLE-6-ETHANAMINE,1,3-DIHYDRO-1-HYDROXY-3,3-DIMETHYL- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different boronic acid derivatives, while substitution reactions can introduce new functional groups into the benzoxaborole ring .

Scientific Research Applications

2,1-BENZOXABOROLE-6-ETHANAMINE,1,3-DIHYDRO-1-HYDROXY-3,3-DIMETHYL- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,1-BENZOXABOROLE-6-ETHANAMINE,1,3-DIHYDRO-1-HYDROXY-3,3-DIMETHYL- involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. This inhibition can occur through various pathways, such as blocking the active site of the enzyme or altering its conformation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2,1-BENZOXABOROLE-6-ETHANAMINE,1,3-DIHYDRO-1-HYDROXY-3,3-DIMETHYL- lies in its specific functional groups and their arrangement, which impart distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry .

Properties

Molecular Formula

C11H16BNO2

Molecular Weight

205.06 g/mol

IUPAC Name

2-(1-hydroxy-3,3-dimethyl-2,1-benzoxaborol-6-yl)ethanamine

InChI

InChI=1S/C11H16BNO2/c1-11(2)9-4-3-8(5-6-13)7-10(9)12(14)15-11/h3-4,7,14H,5-6,13H2,1-2H3

InChI Key

CCAAFPXWVZQFQO-UHFFFAOYSA-N

Canonical SMILES

B1(C2=C(C=CC(=C2)CCN)C(O1)(C)C)O

Origin of Product

United States

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